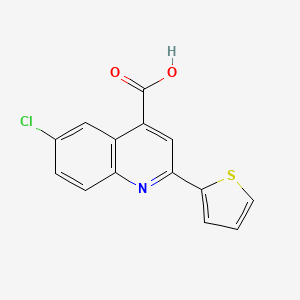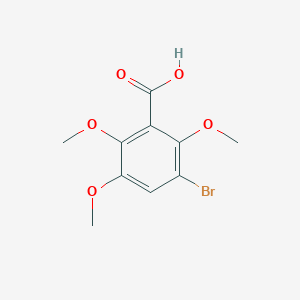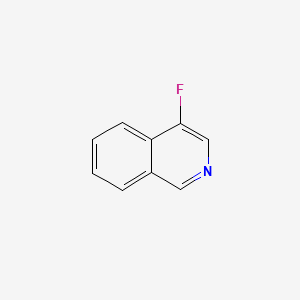
4-氟异喹啉
描述
4-Fluoroisoquinoline is a heterocyclic aromatic compound derived from the isoquinoline family. It is an important compound in the field of medicinal chemistry and has been extensively studied for its potential therapeutic value. 4-Fluoroisoquinoline is an important precursor for the synthesis of several important drugs and has been used in the synthesis of many other compounds. It has a wide range of biological activities and is known to be involved in many biochemical and physiological processes.
科学研究应用
合成和结构研究
- 4-氟异喹啉衍生物:对4-氟异喹啉衍生物的研究揭示了它们的分子结构和键合特性。例如,研究已经调查了这些衍生物中的立体排斥效应及其对分子构象的影响,如4-氟异喹啉-5-磺酰氯等化合物(Ohba, Gomi, Ohgiya, & Shibuya, 2012)。
药物研究
- 抗菌活性:氟喹诺酮是一类抗生素,与4-喹啉-3-羧酸酯有结构上的关联。对这种结构的修改,包括添加氟原子,可以显著影响抗生素对各种细菌的活性。这包括诺氟沙星和环丙沙星等化合物,它们在治疗细菌感染方面表现出潜力(Wolfson & Hooper, 1985)。
化学合成技术
- Ag(I)催化合成:在炔烃的分子内氧化氨基氟化反应中使用银催化已经用于合成各种4-氟异喹啉。这代表了在高效生产这些化合物方面的重大进展(Xu & Liu, 2012)。
有机化学应用
- 铑催化的杂环合成:铑催化的C-H活化和与二氟乙烯磺酸酯的偶联已被用于合成各种含氟杂环化合物,包括4-氟异喹啉-1(2H)-酮。这些方法对于生产多样化的含氟化合物至关重要,对制药和农药行业至关重要(Wu et al., 2017)。
作用机制
Target of Action
4-Fluoroisoquinoline is a fluorinated isoquinoline that has attracted widespread attention due to its unique characteristics such as biological activities and light-emitting properties . .
Mode of Action
It is known that fluorinated isoquinolines, in general, exhibit various bioactivities due to the electrostatic and steric effects that result from the introduction of fluorine atoms .
Biochemical Pathways
Isoquinolines are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities .
Pharmacokinetics
It is known that the compound has a molecular weight of 14715 g/mol .
Result of Action
It is known that some isoquinoline derivatives exhibit severe neurotoxicity, which leads to parkinson’s disease .
安全和危害
4-Fluoroisoquinoline is classified under the GHS07 hazard class . It is associated with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
未来方向
Fluorinated isoquinolines, including 4-Fluoroisoquinoline, have attracted widespread attention due to their unique characteristics such as biological activities and light-emitting properties . They are important components of pharmaceuticals and materials . Thus, future research may focus on developing more efficient synthetic methods and exploring new applications for these compounds .
生化分析
Biochemical Properties
4-Fluoroisoquinoline plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the fluorine atom in 4-Fluoroisoquinoline can form hydrogen bonds with amino acid residues in enzyme active sites, potentially altering enzyme kinetics and specificity. Additionally, 4-Fluoroisoquinoline has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . These interactions can lead to changes in the metabolic pathways and the bioavailability of other compounds.
Cellular Effects
4-Fluoroisoquinoline exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Fluoroisoquinoline can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can impact cell proliferation, differentiation, and apoptosis. Furthermore, 4-Fluoroisoquinoline has been reported to affect the expression of genes involved in oxidative stress response and detoxification processes, thereby influencing cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of 4-Fluoroisoquinoline involves its binding interactions with various biomolecules. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target proteins . This can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoroisoquinoline can change over time due to its stability and degradation properties. Studies have shown that 4-Fluoroisoquinoline is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to 4-Fluoroisoquinoline has been associated with changes in cellular function, including alterations in cell cycle progression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 4-Fluoroisoquinoline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic potential, while higher doses can lead to adverse effects . Studies in animal models have shown that 4-Fluoroisoquinoline can induce dose-dependent changes in liver and kidney function, as well as hematological parameters . Additionally, high doses of 4-Fluoroisoquinoline have been associated with neurotoxicity and behavioral changes in rodents . These findings highlight the importance of dose optimization in preclinical studies.
Metabolic Pathways
4-Fluoroisoquinoline is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s bioavailability, toxicity, and therapeutic efficacy . Additionally, 4-Fluoroisoquinoline can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in central metabolic pathways .
Transport and Distribution
The transport and distribution of 4-Fluoroisoquinoline within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette transporters . Once inside the cell, 4-Fluoroisoquinoline can bind to intracellular proteins, affecting its localization and accumulation. These interactions play a critical role in determining the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 4-Fluoroisoquinoline is determined by its chemical properties and interactions with cellular components . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of 4-Fluoroisoquinoline within these compartments can influence its activity and function, as well as its potential therapeutic applications.
属性
IUPAC Name |
4-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFQGPWQVYUFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348836 | |
| Record name | 4-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
394-67-2 | |
| Record name | 4-fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using the dihydrate form of (S)-(-)-1-(4-fluoroisoquinoline-5-yl)sulfonyl-2-methyl-1,4-homopiperazine hydrochloride compared to its anhydrous counterpart?
A1: The dihydrate form of (S)-(-)-1-(4-fluoroisoquinoline-5-yl)sulfonyl-2-methyl-1,4-homopiperazine hydrochloride exhibits lower hygroscopicity [] compared to its anhydrous form. This means it absorbs moisture from the air at a slower rate. Additionally, the dihydrate form demonstrates superior chemical stability [], making it potentially more suitable for pharmaceutical applications.
Q2: Can you describe an efficient synthetic route for 4-fluoroisoquinoline derivatives?
A2: Several methods exist for synthesizing 4-fluoroisoquinoline derivatives. One efficient approach involves a silver-catalyzed intramolecular oxidative aminofluorination of alkynes using N-fluorobenzenesulfonimide (NFSI) as a fluorinating reagent [, ]. This method allows for the preparation of various 4-fluoroisoquinolines and 4-fluoropyrrolo[α]isoquinolines.
Q3: How does the presence of a fluorine atom at the 4-position influence the structure of isoquinoline-5-sulfonyl chloride derivatives?
A3: In 4-fluoroisoquinoline-5-sulfonyl chloride, the fluorine atom at the 4-position induces a specific conformational preference. To minimize steric repulsion with the neighboring chlorosulfonyl group, one of the sulfonyl oxygen atoms orients itself approximately in the plane of the isoquinoline ring system [].
Q4: Are there any one-pot synthesis methods available for 4-fluoroisoquinoline derivatives?
A4: Yes, a one-pot synthesis method utilizing a silver(I) catalyst has been reported for 4-fluoroisoquinoline derivatives []. This method involves the iminofluorination of alkynes with Selectfluor as the fluorinating reagent, proceeding efficiently at room temperature in an open atmosphere.
Q5: What are the potential implications of intramolecular hydrogen bonding in 4-fluoroisoquinoline derivatives?
A5: In (S)-(-)-4-fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide, intramolecular hydrogen bonding interactions involving the fluorine atom have been observed []. These interactions influence the molecular conformation and can impact physicochemical properties, potentially influencing the compound's behavior in biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



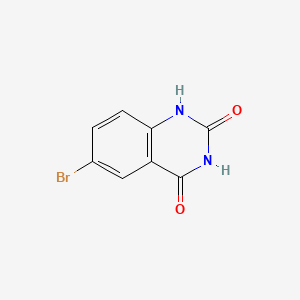
![3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine](/img/structure/B1268527.png)
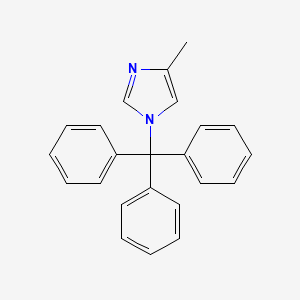
![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)
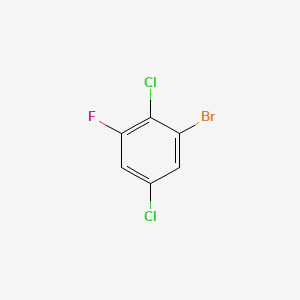
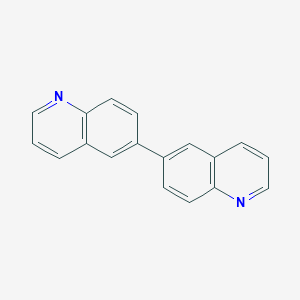
![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
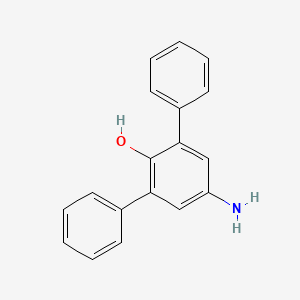

![6-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1268541.png)
![[4-(1-Adamantyl)phenoxy]acetic acid](/img/structure/B1268545.png)
